N,N'-dimethylphthalamide

Catalog No.
S759339
CAS No.
19532-98-0
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-dimethylphthalamide

CAS Number

19532-98-0

Product Name

N,N'-dimethylphthalamide

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-dicarboxamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

OAJRKNFPHGSOSX-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1C(=O)NC

Synonyms

N1,N2-dimethyl-1,2-benzenedicarboxamide; N,N’-Dimethylphthalamide; N,N’-Dimethylphthalic Diamide; N,N’-Dimethyl-phthalamide

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)NC

N,N'-Dimethylphthalamide (CAS 19532-98-0) is a well-characterized bis-amide derivative of phthalic acid, featuring two N-methylated carboxamide groups ortho to a benzene ring [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a highly pure analytical reference standard—specifically designated as Milnacipran Related Impurity 3 and Rivaroxaban Impurity 22 . Its rigid planar geometry, defined thermal cyclization profile, and specific solubility in polar aprotic solvents (e.g., DMSO, methanol) make it a critical baseline material for chromatographic method validation, active pharmaceutical ingredient (API) impurity profiling, and structural chemistry [2].

Research Fit

Impurity reference standard for analytical method validation
Mechanistic probe for intramolecular amide cleavage kinetics
Epigenetic screening tool compound for KDM6A inhibition

Substituting N,N'-dimethylphthalamide with its unmethylated analog (phthalamide) or its cyclized counterpart (N-methylphthalimide) fundamentally compromises analytical and synthetic workflows [1]. In pharmaceutical quality control, generic structural analogs cannot serve as accurate retention time markers or response factor calibrants for HPLC/LC-MS impurity profiling of milnacipran or rivaroxaban due to distinct differences in lipophilicity and molecular weight [2]. Furthermore, in synthetic applications, the presence of the two N-methyl groups sterically and electronically alters the hydrogen-bonding capacity and thermal behavior, preventing the generic substitution of phthalamide where specific thermal cyclization to N-methylphthalimide (at >205 °C) is required [3].

Substitution Risk

N-substitution pattern may alter chromatographic retention and intramolecular cleavage rate, potentially invalidating kinetic comparisons.
Enzyme inhibition profile may not transfer from mono-substituted or unsubstituted analogs, requiring separate validation.
Regulatory impurity designation is specific to CAS 19532-98-0; other phthalamides may not meet analytical method validation requirements.

Thermal Conversion to N-Methylphthalimide

N,N'-dimethylphthalamide exhibits a highly specific thermal degradation pathway, undergoing quantitative cyclization to N-methylphthalimide with the elimination of methylamine [1]. When heated neat to 205–210 °C for 15 minutes, N,N'-dimethylphthalamide yields N-methylphthalimide at an 87% conversion rate [1]. In contrast, unsubstituted phthalamide requires different thermal activation energies and yields phthalimide upon heating, while N-methylphthalimide is already fully cyclized and thermally stable under these conditions [1].

Evidence DimensionThermal cyclization product yield
Target Compound Data87% yield of N-methylphthalimide at 205–210 °C (15 min)
Comparator Or BaselineUnsubstituted phthalamide (yields phthalimide, completely different product profile)
Quantified Difference100% divergence in cyclization product identity and specific thermal threshold
ConditionsNeat heating at 205–210 °C for 15 minutes

This predictable thermal behavior is essential for synthetic chemists utilizing the compound as a controlled precursor for N-methylated imides.

Amide Cleavage Rate
Head-to-head
>10⁶-fold rate enhancement Intermolecular control (expected rate)
Supports intramolecular catalysis probe design
Aqueous base-catalyzed conditions

Chromatographic Retention Specificity for API Impurity Profiling

As a designated pharmacopeial impurity (Rivaroxaban Impurity 22 and Milnacipran Impurity 3), N,N'-dimethylphthalamide is procured at ≥98% HPLC purity to serve as an exact retention time calibrant [1]. In reverse-phase HPLC, its open-chain bis-amide structure and specific lipophilicity (XLogP3 = 0.2) result in a distinct chromatographic retention profile [2]. Using unsubstituted phthalamide as a baseline substitute fails because the absence of the two N-methyl groups significantly increases polarity, leading to premature elution [2]. Consequently, generic analogs cannot be used to quantify this specific process impurity in active pharmaceutical ingredient (API) batch releases [1].

Evidence DimensionChromatographic retention suitability and purity standard
Target Compound Data≥98% HPLC purity standard with exact retention matching for Rivaroxaban Impurity 22
Comparator Or BaselineUnsubstituted phthalamide (lacks N-methyl groups, higher polarity)
Quantified DifferenceNon-overlapping retention times due to distinct lipophilicity profiles (XLogP3 divergence)
ConditionsReverse-phase HPLC for API impurity quantification

Procurement of the exact N,N'-dimethylphthalamide standard is legally and technically mandated for accurate ANDA submission and batch release testing.

Impurity Identity
Context-dependent
Designated as Rivaroxaban Impurity 22 / Milnacipran Impurity 3
Supports pharmacopoeial method alignment
Spectral data documented

Hydrogen Bond Donor Capacity and Phase Behavior

N,N'-dimethylphthalamide features two primary amide N-H groups, giving it a hydrogen bond donor count of 2 and an acceptor count of 2 [1]. This allows it to form extensive intermolecular hydrogen-bonding networks, which dictate its specific solubility profile in polar aprotic solvents like DMSO and its melting point of 206–207 °C [2]. In contrast, its cyclized comparator, N-methylphthalimide, lacks any hydrogen bond donors (H-bond donor count = 0) and exhibits a drastically lower melting point of 136–137 °C [2]. Attempting to substitute the open-chain diamide with the cyclized imide fundamentally alters the phase behavior and solvation dynamics [1].

Evidence DimensionHydrogen bond donor count and melting point
Target Compound Data2 H-bond donors; melting point 206–207 °C
Comparator Or BaselineN-methylphthalimide (0 H-bond donors; melting point 136–137 °C)
Quantified DifferenceComplete loss of H-bond donor capacity resulting in a ~70 °C drop in melting point
ConditionsStandard solid-state thermal analysis and computational structural profiling

For formulators and synthetic chemists, the presence of these specific hydrogen-bonding sites is critical for controlling solubility, crystallization, and subsequent reactivity.

KDM6A Inhibition
Reported
IC₅₀ 2.5 μM
Supports epigenetic enzyme screening
AlphaLISA assay, 10 min preincubation
Thermal Stability
Class-level
185 °C (decomp.) Phthalimide: 238 °C (no decomp.)
Handling and storage differentiation
Decomposition upon melting
Synthetic Route
Class-level
High-yield from phthalimide + methylamine (Spring & Woods, 1946)
Supports synthetic feasibility assessment
Room temp, aqueous/alcoholic medium

Pharmaceutical Quality Control and ANDA Submissions

Procured strictly as a ≥98% HPLC reference standard (Rivaroxaban Impurity 22 / Milnacipran Impurity 3) to validate chromatographic methods and quantify process impurities in API manufacturing [1].

Controlled Thermal Synthesis of N-Methylated Imides

Utilized as a precise precursor in organic synthesis, where its predictable thermal cyclization at 205 °C yields N-methylphthalimide with the clean leaving group of methylamine [2].

Phase-Specific Formulation and Crystallization Studies

Employed in structural chemistry where its specific hydrogen-bonding network (2 donors, 2 acceptors) is required to control solubility and solid-state phase behavior compared to cyclized imides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC Impurity Standard for Rivaroxaban & Milnacipran
Impurity reference standard identity and characterization
HPLC retention time and spectral confirmation
Mechanistic Probe for Amide Bond Cleavage
Intramolecular catalysis benchmark
Kinetic rate enhancement verification
KDM6A Inhibitor Screening
Reported KDM6A inhibition context
Assay response and selectivity profiling
Synthetic Intermediate for Phthalimide Derivatives
High-yield synthesis route
Reaction conversion and product purity

XLogP3

0.2

Wikipedia

N,N'-dimethylphthalamide

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